[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid
Description
[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid: is a complex organic compound that features a piperidine and thiophene moiety
Properties
IUPAC Name |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS.C2H2O4/c1-13-10-14(2)12-19(11-13)15-5-7-18(8-6-15)17(20)16-4-3-9-21-16;3-1(4)2(5)6/h3-4,9,13-15H,5-8,10-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLBAUKOHMVILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CS3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone typically involves multiple steps, including the formation of the piperidine ring and the thiophene moiety. One common method involves the reaction of 3,5-dimethylpiperidine with a suitable thiophene derivative under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or thiophene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound may be used to study the interactions of piperidine and thiophene derivatives with biological targets, providing insights into their potential therapeutic effects .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties and reactivity.
Thiophene derivatives:
Uniqueness: The combination of piperidine and thiophene moieties in [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone provides a unique structural framework that can lead to distinct chemical and biological properties. This uniqueness makes the compound valuable for research and development in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
